REACTION_SMILES
|
[C:24]([CH2:25][CH2:26][CH2:27][CH3:28])(=[O:29])[O:30][C:31](=[O:32])[CH2:33][CH2:34][CH2:35][CH3:36].[Cl:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:23]1)[C:7]([c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1)=[N:8][CH2:9][c:10]1[n:11]-2[c:12]([CH2:15][OH:16])[n:13][n:14]1.[OH2:37]>>[C:24]([CH2:25][CH2:26][CH2:27][CH3:28])(=[O:29])[OH:30].[Cl:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:23]1)[C:7]([c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1)=[N:8][CH2:9][c:10]1[n:11]-2[c:12]([CH2:15][OH:16])[n:13][n:14]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC(=O)OC(=O)CCCC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCc1nnc2n1-c1ccc(Cl)cc1C(c1ccccc1)=NC2
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Name
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|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCC(=O)O
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Name
|
|
Type
|
product
|
Smiles
|
OCc1nnc2n1-c1ccc(Cl)cc1C(c1ccccc1)=NC2
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:24]([CH2:25][CH2:26][CH2:27][CH3:28])(=[O:29])[O:30][C:31](=[O:32])[CH2:33][CH2:34][CH2:35][CH3:36].[Cl:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:23]1)[C:7]([c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1)=[N:8][CH2:9][c:10]1[n:11]-2[c:12]([CH2:15][OH:16])[n:13][n:14]1.[OH2:37]>>[C:24]([CH2:25][CH2:26][CH2:27][CH3:28])(=[O:29])[OH:30].[Cl:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:23]1)[C:7]([c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1)=[N:8][CH2:9][c:10]1[n:11]-2[c:12]([CH2:15][OH:16])[n:13][n:14]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCC(=O)OC(=O)CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCc1nnc2n1-c1ccc(Cl)cc1C(c1ccccc1)=NC2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
OCc1nnc2n1-c1ccc(Cl)cc1C(c1ccccc1)=NC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:24]([CH2:25][CH2:26][CH2:27][CH3:28])(=[O:29])[O:30][C:31](=[O:32])[CH2:33][CH2:34][CH2:35][CH3:36].[Cl:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:23]1)[C:7]([c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1)=[N:8][CH2:9][c:10]1[n:11]-2[c:12]([CH2:15][OH:16])[n:13][n:14]1.[OH2:37]>>[C:24]([CH2:25][CH2:26][CH2:27][CH3:28])(=[O:29])[OH:30].[Cl:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:23]1)[C:7]([c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1)=[N:8][CH2:9][c:10]1[n:11]-2[c:12]([CH2:15][OH:16])[n:13][n:14]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCC(=O)OC(=O)CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCc1nnc2n1-c1ccc(Cl)cc1C(c1ccccc1)=NC2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
OCc1nnc2n1-c1ccc(Cl)cc1C(c1ccccc1)=NC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |